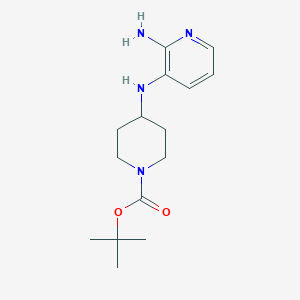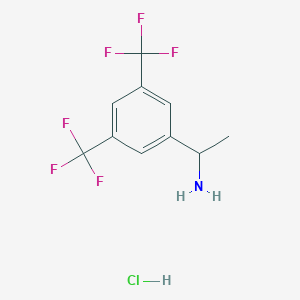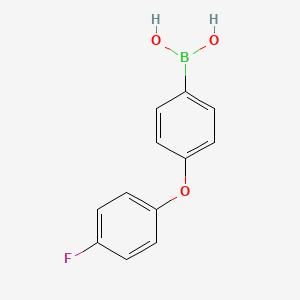
2-Amino-1-(3-bromophenyl)ethanol
Vue d'ensemble
Description
2-Amino-1-(3-bromophenyl)ethanol is an organic compound with the molecular formula C8H10BrNO It consists of a bromophenyl group attached to an ethanol backbone, with an amino group at the second carbon position
Applications De Recherche Scientifique
2-Amino-1-(3-bromophenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Safety and Hazards
This compound may be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid breathing mist/vapors/spray, and avoid getting it in eyes, on skin, or on clothing .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to interact with various receptors and enzymes, influencing a range of biological activities .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, including those involved in inflammation, pain perception, and cellular growth .
Result of Action
Based on the known effects of similar compounds, it’s plausible that the compound could influence cellular signaling, gene expression, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Amino-1-(3-bromophenyl)ethanol . For instance, the compound’s stability could be affected by exposure to light, heat, or certain chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-bromophenyl)ethanol typically involves the bromination of phenylethanol followed by the introduction of an amino group. One common method is:
Bromination: Phenylethanol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the meta position.
Amination: The brominated product is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the bromine site, to form dehalogenated products.
Substitution: The bromine atom can be substituted with various nucleophiles, such as thiols, amines, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium thiolate or sodium alkoxide in polar solvents.
Major Products:
Oxidation: 3-Bromoacetophenone or 3-Bromobenzaldehyde.
Reduction: 2-Amino-1-phenylethanol.
Substitution: Various substituted phenylethanol derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-Amino-1-phenylethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-1-phenylethanol: Lacks the amino group, limiting its biological activity.
2-Amino-1-(4-bromophenyl)ethanol: The bromine atom is in a different position, which can affect its reactivity and biological properties.
Uniqueness: 2-Amino-1-(3-bromophenyl)ethanol is unique due to the presence of both the amino and bromine groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-amino-1-(3-bromophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDZOLCWDXTLIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621623 | |
| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41147-81-3 | |
| Record name | 2-Amino-1-(3-bromophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-isoindole-1,3-dione](/img/structure/B1322020.png)

![2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B1322022.png)

![1-[3-(Cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1322024.png)



